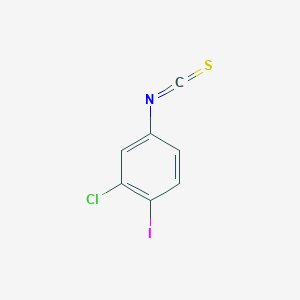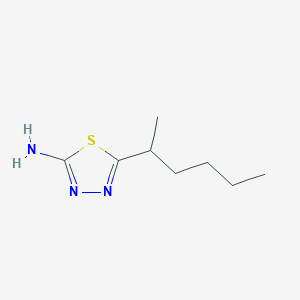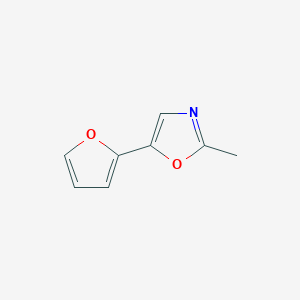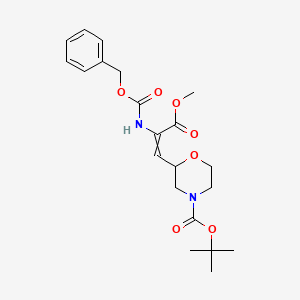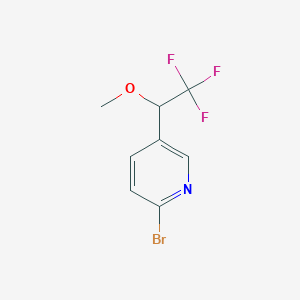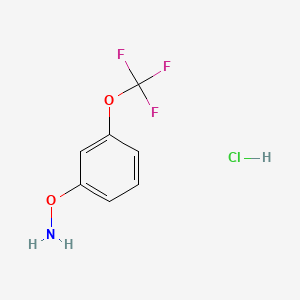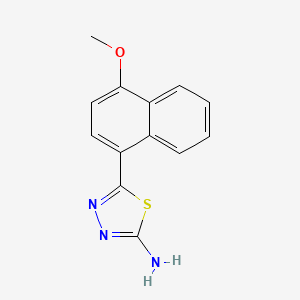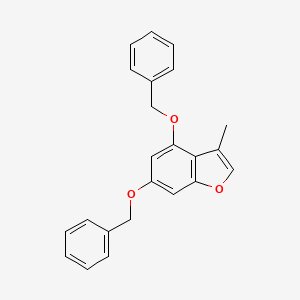
4,6-Bis(benzyloxy)-3-methylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(benzyloxy)-3-methylbenzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of two benzyloxy groups at the 4 and 6 positions and a methyl group at the 3 position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(benzyloxy)-3-methylbenzofuran typically involves multiple steps. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of benzyloxy groups. The reaction conditions often involve the use of strong bases and nucleophilic substitution reactions. For example, the nucleophilic displacement of halides by benzyloxide ions can be employed to introduce the benzyloxy groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(benzyloxy)-3-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler benzofuran derivative.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium benzyloxide (NaOBn) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while reduction can produce simpler benzofuran compounds.
Scientific Research Applications
4,6-Bis(benzyloxy)-3-methylbenzofuran has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a Pin1 inhibitor, which could be useful in cancer treatment.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: Its interactions with biological molecules can provide insights into enzyme inhibition and protein-ligand binding mechanisms.
Mechanism of Action
The mechanism of action of 4,6-Bis(benzyloxy)-3-methylbenzofuran, particularly as a Pin1 inhibitor, involves binding to the Pin1 PPIase domain. This binding inhibits Pin1 activity, which in turn affects various signaling pathways involved in cancer progression. The compound has been shown to upregulate microRNA biogenesis by interacting with ERK-phosphorylated exportin-5 (XPO5) and altering its conformation .
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(benzyloxy)-3-phenylbenzofuran: Another benzofuran derivative with similar inhibitory effects on Pin1.
2,4-Dichloro-6-benzyloxy-sym-triazine: A triazine derivative with benzyloxy groups that undergoes similar nucleophilic substitution reactions.
Uniqueness
4,6-Bis(benzyloxy)-3-methylbenzofuran is unique due to its specific substitution pattern and the presence of both benzyloxy and methyl groups
Properties
Molecular Formula |
C23H20O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-methyl-4,6-bis(phenylmethoxy)-1-benzofuran |
InChI |
InChI=1S/C23H20O3/c1-17-14-25-21-12-20(24-15-18-8-4-2-5-9-18)13-22(23(17)21)26-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
InChI Key |
IGJMJWYQHZQTGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate](/img/structure/B13693927.png)
![1-[3-Hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13693938.png)
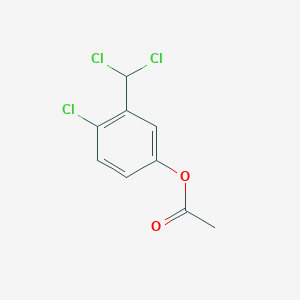
![2-Amino-6,6-dimethyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693959.png)
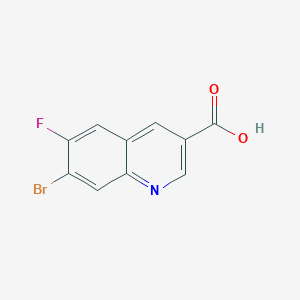
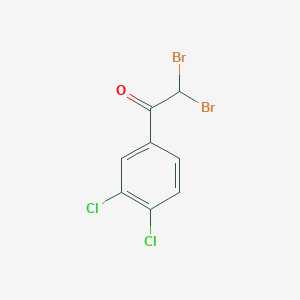
![3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13693972.png)
